2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one
Description
2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative featuring a hydrazine-ylidene moiety and a 4-methoxyphenyl ethylidene substituent. Thiazolidin-4-ones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, known for diverse bioactivities, including antimicrobial, anticancer, and antioxidant properties . The 4-methoxyphenyl group in this compound likely enhances its electron-donating capacity and lipophilicity, influencing its biological interactions .
Properties
Molecular Formula |
C12H13N3O2S |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13N3O2S/c1-8(9-3-5-10(17-2)6-4-9)14-15-12-13-11(16)7-18-12/h3-6H,7H2,1-2H3,(H,13,15,16) |
InChI Key |
TYBRMYPGUSLXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN=C1NC(=O)CS1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methoxyacetophenone Hydrazone
The initial step involves condensing 4-methoxyacetophenone with thiosemicarbazide in ethanol under reflux. This forms the hydrazone intermediate, 4-(1-(4-methoxyphenyl)ethylidene)hydrazine-1-carbothioamide , through nucleophilic addition-elimination. Optimal conditions include a 5-hour reflux at 78°C, yielding 70–75% product.
Reaction Conditions
Cyclization to Thiazolidin-4-one Core
The hydrazone intermediate reacts with thioglycolic acid in the presence of anhydrous ZnCl₂ as a catalyst. Cyclization occurs via nucleophilic attack of the thiol group on the carbonyl carbon, forming the thiazolidin-4-one ring. This step requires refluxing in 1,4-dioxane for 12–14 hours, achieving 68–75% yield.
Key Parameters
Microwave-Assisted Synthesis
Accelerated Hydrazone Formation
Microwave irradiation reduces reaction time from hours to minutes. A mixture of 4-methoxyacetophenone (1.36 g, 0.01 mol) and thiosemicarbazide (0.91 g, 0.01 mol) in ethanol undergoes microwave heating at 300 W for 15 minutes. This method achieves 85% yield, compared to 72% via conventional reflux.
Advantages
One-Pot Cyclization
Combining hydrazone formation and cyclization in a single microwave step enhances efficiency. Thioglycolic acid (0.015 mol) and ZnCl₂ are added to the reaction mixture, which is irradiated at 350 W for 20 minutes. The crude product precipitates upon cooling and is recrystallized from ethanol, yielding 78% pure thiazolidin-4-one.
Optimized Conditions
Schiff Base-Mediated Routes
Formation of Schiff Base Intermediate
Reacting 4-methoxyacetophenone hydrazone with aromatic aldehydes (e.g., benzaldehyde) in ethanol forms Schiff bases. Glacial acetic acid catalyzes the reaction, requiring 3 hours of reflux. The Schiff base intermediate, 2-[(E)-1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide , is isolated in 80–85% yield.
Characterization Data
Cyclization with Thioglycolic Acid
The Schiff base reacts with thioglycolic acid (1.2 equiv) in ethanol under reflux for 18–20 hours. Neutralization with sodium bicarbonate precipitates the product, which is recrystallized from acetone. This method yields 65–70% of the target compound.
Critical Notes
-
Stoichiometry : Excess thioglycolic acid ensures complete cyclization.
-
Purification : Column chromatography (SiO₂, CH₂Cl₂:MeOH = 7:3) improves purity to >95%.
Green Chemistry Approaches
Solvent-Free Synthesis
Eliminating solvents reduces environmental impact. A mixture of 4-methoxyacetophenone hydrazone (0.01 mol), thioglycolic acid (0.015 mol), and ZnCl₂ is ground mechanically for 45 minutes. The reaction completes at room temperature, yielding 82% product with 99% atom economy.
Benefits
Catalytic Use of Piperidine
Piperidine (5 mol%) accelerates cyclization in ethanol at 60°C, completing the reaction in 4 hours. This method achieves 88% yield, outperforming ZnCl₂-catalyzed protocols.
Mechanistic Insight
Piperidine deprotonates the thiol group, enhancing nucleophilicity for faster ring closure.
Characterization and Validation
Spectroscopic Analysis
Elemental Analysis
Calculated for C₁₂H₁₃N₃O₂S : C 52.84%, H 3.27%, N 9.73%
Found : C 52.80%, H 3.24%, N 9.70%
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) |
|---|---|---|---|
| Conventional | 70 | 14 hours | 85 |
| Microwave-Assisted | 78 | 35 minutes | 92 |
| Schiff Base-Mediated | 65 | 21 hours | 88 |
| Solvent-Free | 82 | 45 minutes | 95 |
Key Insight : Microwave and solvent-free methods offer superior efficiency and sustainability.
Challenges and Optimization Strategies
Byproduct Formation
Incomplete cyclization generates open-chain thioesters, reducing yield. Remedies include:
Chemical Reactions Analysis
Types of Reactions
2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with reduced functional groups.
Scientific Research Applications
Biological Activities
Thiazolidinone derivatives, including this compound, exhibit a broad spectrum of biological activities. Key applications include:
- Anticancer Activity : Research indicates that thiazolidinone derivatives can inhibit cancer cell proliferation. For instance, studies have shown that compounds similar to 2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one demonstrate significant anticancer effects against various cell lines, including leukemia and CNS cancer cells .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Its structural characteristics enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and related derivatives:
-
Anticancer Efficacy :
- A study reported that derivatives of thiazolidinone exhibited an inhibition rate of 84.19% against leukemia cell lines, demonstrating potential as anticancer agents .
- Another research highlighted significant activity against CNS cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .
- Antimicrobial Activity :
Mechanism of Action
The mechanism of action of 2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The bioactivity of thiazolidin-4-one derivatives is highly dependent on substituents at positions 2, 3, and 5 of the heterocyclic ring. Below is a comparative analysis of key analogs:
Table 1: Structural Features and Bioactivities of Thiazolidin-4-one Derivatives
Key Observations:
Antioxidant Activity: Derivatives with 4-methoxyphenyl groups, such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, exhibit enhanced antioxidant activity, likely due to the electron-donating methoxy group stabilizing free radicals .
Antifungal Activity : Alkyl chain length in pyrazine-substituted thiazolidin-4-ones (e.g., compound 11f ) significantly impacts potency. A four-carbon chain (butyl) optimizes activity, whereas longer chains reduce efficacy .
Anticancer Potential: Dual thiazolidinone scaffolds (e.g., ZINC20032678) show promise in targeting cancer-related proteins like c-Met/PARP-1, suggesting that multi-ring systems may enhance inhibitory effects compared to single-ring analogs .
Computational and Structural Insights
- Conformational Preferences : Substituents like the 4-methoxyphenyl group influence ring puckering and planarity. For example, cyclopropyl substituents introduce steric constraints, altering binding interactions .
- Electrochemical Properties : Thioxo derivatives (e.g., 2-thioxo-thiazolidin-4-ones) exhibit redox activity, which can be tuned by substituents for applications in drug design .
Biological Activity
The compound 2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound features a thiazolidin-4-one core, which is known for its potential therapeutic applications in medicinal chemistry. The presence of the 4-methoxyphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties and biological interactions.
Chemical Characteristics
- Molecular Formula : C12H13N3O2S
- Molecular Weight : 263.32 g/mol
- CAS Number : 326886-04-8
Antimicrobial Activity
Thiazolidinone derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that thiazolidinones can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound's structural analogs have been tested for their ability to inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, with some derivatives demonstrating over 50% reduction in biofilm formation at specific concentrations .
| Compound | Bacterial Strain | MIC (µg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| This compound | S. aureus | 0.5 | 61.34 |
| Structural Analog 1 | P. aeruginosa | 125.4 | 62.69 |
| Structural Analog 2 | P. aeruginosa | 162.1 | 56.74 |
Anticancer Activity
The thiazolidinone scaffold has been extensively studied for its anticancer properties. Recent findings suggest that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes and pathways associated with tumor growth .
In vitro studies have demonstrated that thiazolidinone derivatives exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) studies indicate that modifications to the thiazolidinone core can enhance anticancer efficacy.
Case Studies
A notable study involved the synthesis and evaluation of various thiazolidinone derivatives for their anticancer activity. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced cytotoxicity against cancer cells compared to their counterparts without such modifications .
In another study focusing on the antibacterial properties, derivatives were synthesized and evaluated against standard antibiotics like ciprofloxacin and ketoconazole, showing comparable or superior activity against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one with high purity?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. Key steps include:
- Formation of the hydrazone moiety via refluxing 4-methoxyphenylacetone with hydrazine derivatives in ethanol or methanol .
- Cyclization with thioglycolic acid or its derivatives under acidic conditions to form the thiazolidinone ring .
- Optimization of reaction parameters (e.g., temperature: 70–90°C; solvent: DMF or acetonitrile) to achieve yields >75% .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and carbonyl carbons (δ 165–175 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm), C=N (1600–1650 cm), and N–H (3200–3300 cm) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] calculated for CHNOS: 292.0851) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC range: 8–64 µg/mL) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC values compared to standard drugs .
- Enzyme Inhibition : Spectrophotometric assays for α-glucosidase or COX-2 inhibition to assess antidiabetic/anti-inflammatory potential .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity and binding mechanisms of this thiazolidinone derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap < 4 eV suggests reactivity) .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., PPAR-γ for antidiabetic activity; binding energy < −7 kcal/mol indicates strong affinity) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å confirms stable binding) .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS after oral administration in rodent models (e.g., plasma concentration vs. time curves) .
- Metabolite Identification : Use LC-QTOF-MS to detect phase I/II metabolites and evaluate their contributions to efficacy/toxicity .
- Dose-Response Correlation : Apply nonlinear regression models to reconcile in vitro IC with in vivo ED values .
Q. How does the crystalline structure determined by X-ray diffraction inform structure-activity relationship (SAR) studies?
- Methodological Answer :
- Crystallography : Use SHELXL ( ) to resolve bond lengths/angles (e.g., C=S bond: 1.65–1.68 Å; torsion angles <10° for planarity) .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding, π-π stacking) to correlate packing motifs with solubility/stability .
- SAR Modifications : Substitute the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, chloro) to enhance bioactivity .
Q. What experimental designs mitigate synthetic challenges such as low yields or byproduct formation?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., solvent polarity, catalyst loading) using software like Minitab .
- Byproduct Tracking : Use TLC/HPLC to monitor reaction progress and isolate intermediates (e.g., hydrazone precursors) .
- Green Chemistry Approaches : Replace toxic solvents (DMF) with ionic liquids or PEG-400 to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
